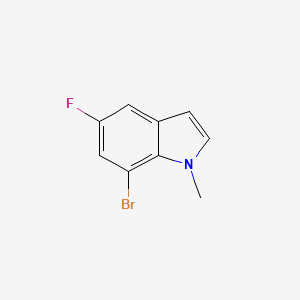

1-Methyl-5-fluoro-7-bromoindole

Description

1-Methyl-5-fluoro-7-bromoindole is a halogenated indole derivative featuring a methyl group at position 1, fluorine at position 5, and bromine at position 7. This substitution pattern confers distinct electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The methyl group enhances lipophilicity and metabolic stability, while the fluorine and bromine atoms influence electronic characteristics, such as electron-withdrawing effects, which can modulate reactivity and binding affinity in biological systems .

Properties

CAS No. |

408355-24-8 |

|---|---|

Molecular Formula |

C9H7BrFN |

Molecular Weight |

228.06 g/mol |

IUPAC Name |

7-bromo-5-fluoro-1-methylindole |

InChI |

InChI=1S/C9H7BrFN/c1-12-3-2-6-4-7(11)5-8(10)9(6)12/h2-5H,1H3 |

InChI Key |

VMXYKKCOSKUEEP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=CC(=CC(=C21)Br)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Indole Derivatives

Key Comparative Insights

Substituent Position and Reactivity: The 1-methyl group in this compound (vs. 2-methyl in 5-bromo-2-methylindole) directs electrophilic substitution to specific ring positions, altering reactivity . Halogen Effects: Bromine at position 7 (vs. Fluorine at position 5 (vs. position 7 in 7-fluoroindole) provides stronger electron-withdrawing effects, stabilizing intermediates in synthetic pathways .

Physicochemical Properties :

- The melting point of 5-fluoro-1-methylindole (55–56°C) is lower than sulfonated analogs (e.g., 111–112°C for 5-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole), highlighting how bulky substituents increase crystallinity .

Synthetic Considerations :

- Methylation at position 1, as demonstrated in , achieves near-quantitative yields (98%) under mild conditions, suggesting efficient scalability for the target compound . Bromination at position 7 may require selective conditions (e.g., N-bromosuccinimide in polar solvents) to avoid over-halogenation .

Biological and Industrial Relevance :

- Unlike 5-bromo-2-methylindole (used in kinase inhibitor research), the target compound’s trifunctionalized structure may offer dual activity in targeting enzymes with halogen-binding domains (e.g., cytochrome P450) .

Research Findings and Trends

- Synthetic Efficiency : Methylation protocols from are directly applicable to 1-substituted indoles, but bromination at position 7 remains underexplored in the provided literature, warranting further optimization .

- Structure-Activity Relationships (SAR): Fluorine at position 5 and bromine at 7 may synergistically improve metabolic stability and target affinity compared to mono-halogenated analogs like 7-fluoroindole .

Notes on Evidence Limitations

- No direct data on this compound were found; comparisons rely on structurally related compounds.

- Melting points and biological activities for several analogs (e.g., 5-bromo-7-chloro-1H-indole) are unspecified in the evidence, limiting quantitative analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.